2-Methyl-L-proline 2-Methyl-L-proline RN given refers to (L)-isomer
Brand Name: Vulcanchem
CAS No.: 42856-71-3
VCID: VC21539750
InChI: InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
SMILES: Array
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

2-Methyl-L-proline

CAS No.: 42856-71-3

Cat. No.: VC21539750

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-L-proline - 42856-71-3

Specification

CAS No. 42856-71-3
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name (2S)-2-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1
Standard InChI Key LWHHAVWYGIBIEU-LURJTMIESA-N
Isomeric SMILES C[C@]1(CCC[NH2+]1)C(=O)[O-]
Canonical SMILES CC1(CCC[NH2+]1)C(=O)[O-]

Introduction

Chemical Properties and Structure

Molecular Characteristics

(S)-2-Methylpyrrolidine-2-carboxylic acid has a molecular formula of C6H11NO2 in its free acid form. When present as the hydrochloride salt ((S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride), the formula becomes C6H12ClNO2 with a corresponding molecular weight of 165.62 g/mol . The compound features a five-membered pyrrolidine ring with a carboxylic acid group and a methyl group at the alpha position (C-2), creating a quaternary carbon center that contributes to its distinctive chemical properties.

PropertyFree Acid FormHydrochloride Salt
Molecular FormulaC6H11NO2C6H12ClNO2
Molecular Weight129.16 g/mol (calculated)165.62 g/mol
Physical StateSolidSolid
SolubilityWater-solubleHighly water-soluble
Storage ConditionsRoom temperatureRoom temperature
CAS Number42856-71-31508261-86-6
Stereochemistry(S) configuration(S) configuration

Synthesis Methods

Standard Synthetic Approaches

The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the stereoselective alkylation of proline derivatives. The specific synthetic routes employed depend on the desired scale, purity requirements, and available starting materials. The hydrochloride salt form is often prepared to enhance stability and facilitate handling .

A documented synthetic pathway involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. As noted in patent literature, 2-Methyl-L-proline hydrochloride can be converted to (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid through reaction with Boc2O in a mixed solvent system under basic conditions . This protected intermediate serves as a valuable building block for further transformations and incorporation into more complex molecules.

Application in Complex Molecule Synthesis

(S)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives have been utilized in the synthesis of pharmaceutically active compounds, particularly receptor antagonists. For example, patent literature describes its role in creating benzimidazole-proline derivatives that function as orexin receptor antagonists . These synthetic pathways typically involve:

  • Protection of the amino function (e.g., with Boc protection)

  • Activation of the carboxylic acid group for amide coupling

  • Reaction with appropriate amine components to form amide linkages

  • Deprotection and further modifications as required for the target structure

The stereoselective nature of these syntheses is crucial, as the absolute (S) configuration at the chiral center must be maintained throughout the synthetic sequence to preserve the desired biological activity of the final compounds.

Biological Activities and Applications

Role in Protein Chemistry

As a modified proline derivative, (S)-2-methylpyrrolidine-2-carboxylic acid influences peptide conformations differently than the parent amino acid. The additional methyl group at the alpha position creates distinct steric constraints that can affect peptide backbone geometry. This property makes it valuable as a probe for studying protein-protein interactions and enzyme function.

The compound's classification as a protein degrader building block suggests its importance in developing molecules that can influence protein degradation pathways . Such compounds are increasingly valuable in modern drug discovery, particularly for targeting previously "undruggable" proteins through induced degradation mechanisms.

Pharmaceutical Research Applications

Development of Orexin Receptor Antagonists

A significant application of (S)-2-methylpyrrolidine-2-carboxylic acid is in the development of orexin receptor antagonists. Research documented in patent literature describes the use of this compound in creating benzimidazole-proline derivatives that function as non-peptide antagonists of human orexin receptors . These compounds have potential therapeutic applications in conditions such as sundown syndrome, a neuropsychiatric phenomenon characterized by increased confusion and agitation in patients with dementia during late afternoon and evening.

The stereochemistry of the compound is crucial for these applications, with the (S) configuration being specifically required for optimal biological activity. This highlights the importance of stereoselective synthesis and purification methods in producing pharmaceutical-grade material.

Structure-Activity Relationships

The incorporation of (S)-2-methylpyrrolidine-2-carboxylic acid into various molecular frameworks allows researchers to explore structure-activity relationships (SAR) in different biological systems. By systematically modifying portions of bioactive molecules while incorporating this building block, medicinal chemists can develop compounds with optimized potency, selectivity, and pharmacokinetic properties.

Table 2: Applications of (S)-2-Methylpyrrolidine-2-carboxylic Acid in Pharmaceutical Research

Application AreaSpecific UseRelevant Property
Peptide ModificationAltering peptide backbone conformationMethyl substitution altering ring puckering
Orexin Receptor AntagonistsCore structure in benzimidazole-proline derivatives(S) stereochemistry essential for activity
Protein DegradationBuilding block for degrader moleculesAbility to be incorporated into larger structures
Medicinal ChemistryChiral building blockDefined stereochemistry and reactivity
SAR StudiesProbe for structure-activity relationshipsStructural similarity to proline with modified properties

Comparison with Related Compounds

Structural Relationships to Proline

(S)-2-Methylpyrrolidine-2-carboxylic acid shares the core pyrrolidine structure with proline but differs by the presence of a methyl group at the alpha position. This modification creates several important distinctions:

  • The methyl group generates a quaternary carbon center, eliminating the alpha hydrogen present in proline

  • The additional steric bulk alters the conformational preferences of the pyrrolidine ring

  • The compound cannot undergo racemization at the alpha position during peptide synthesis or in physiological conditions

  • The hydrophobicity is increased compared to proline, potentially affecting solubility and membrane permeability when incorporated into larger molecules

These structural differences enable researchers to use (S)-2-methylpyrrolidine-2-carboxylic acid as a proline surrogate with modified properties for various applications in peptide chemistry and drug design.

Comparison with Other Methylated Amino Acids

When compared to other methylated amino acids, (S)-2-methylpyrrolidine-2-carboxylic acid maintains distinctive characteristics due to its cyclic structure. Unlike alpha-methylated versions of linear amino acids, the conformational constraints imposed by the pyrrolidine ring create unique spatial arrangements that influence peptide secondary structures differently. This property is particularly valuable when designing peptides with specific three-dimensional configurations required for biological activity.

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